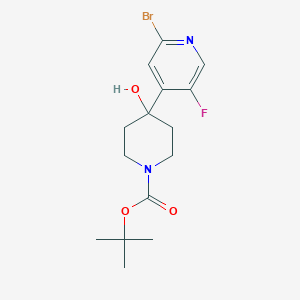
Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C14H20BrFN2O3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the bromination of 5-fluoropyridine, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the protection of the hydroxyl group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, the compound’s potential as a pharmacophore is being explored. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors, offering potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-chloro-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-methylpyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate stands out due to the presence of both bromine and fluorine atoms in the pyridine ring
属性
分子式 |
C15H20BrFN2O3 |
|---|---|
分子量 |
375.23 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-14(2,3)22-13(20)19-6-4-15(21,5-7-19)10-8-12(16)18-9-11(10)17/h8-9,21H,4-7H2,1-3H3 |
InChI 键 |
LRNFUYQKDUTACZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=NC=C2F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















